molecular formula C19H20O3 B156498 Ethyl 5-(4-biphenyl)-5-oxovalerate CAS No. 138247-17-3

Ethyl 5-(4-biphenyl)-5-oxovalerate

Cat. No.: B156498
CAS No.: 138247-17-3
M. Wt: 296.4 g/mol
InChI Key: IFALTPGIZYXFHN-UHFFFAOYSA-N
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Description

Ethyl 5-(4-biphenyl)-5-oxovalerate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a valerate ester, making it a versatile molecule in organic synthesis and various industrial applications.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it’s used. For example, some biphenyl derivatives are used in Suzuki–Miyaura coupling reactions .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, biphenyl is known to cause skin and eye irritation and may be harmful if inhaled .

Future Directions

The future directions for research on a compound like “Ethyl 5-(4-biphenyl)-5-oxovalerate” would likely depend on its properties and potential applications. For example, if it has interesting optoelectronic properties, it might be studied for use in organic light-emitting transistors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-biphenyl)-5-oxovalerate typically involves the esterification of 5-(4-biphenyl)-5-oxovaleric acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-biphenyl)-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted biphenyl derivatives.

Scientific Research Applications

Ethyl 5-(4-biphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler aromatic hydrocarbon with two benzene rings.

    Ethyl 4-biphenylcarboxylate: Similar structure but with a carboxylate ester instead of a valerate ester.

    5-(4-biphenyl)-5-oxopentanoic acid: The acid form of Ethyl 5-(4-biphenyl)-5-oxovalerate.

Uniqueness

This compound is unique due to its specific ester linkage and the presence of a valerate group, which imparts distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it valuable in specialized applications in organic synthesis and industrial processes.

Properties

IUPAC Name

ethyl 5-oxo-5-(4-phenylphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-2-22-19(21)10-6-9-18(20)17-13-11-16(12-14-17)15-7-4-3-5-8-15/h3-5,7-8,11-14H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFALTPGIZYXFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577550
Record name Ethyl 5-([1,1'-biphenyl]-4-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138247-17-3
Record name Ethyl 5-([1,1'-biphenyl]-4-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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